2-Hydroxybenzaldehyde phenylhydrazone

Catalog No.
S1973025
CAS No.
614-65-3
M.F
C13H12N2O
M. Wt
212.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxybenzaldehyde phenylhydrazone

CAS Number

614-65-3

Product Name

2-Hydroxybenzaldehyde phenylhydrazone

IUPAC Name

2-[(E)-(phenylhydrazinylidene)methyl]phenol

Molecular Formula

C13H12N2O

Molecular Weight

212.25

InChI

InChI=1S/C13H12N2O/c16-13-9-5-4-6-11(13)10-14-15-12-7-2-1-3-8-12/h1-10,15-16H/b14-10+

InChI Key

SERARPRVBWDEBA-GXDHUFHOSA-N

SMILES

C1=CC=C(C=C1)NN=CC2=CC=CC=C2O

Synonyms

salicylaldehyde phenylhydrazone

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC=CC=C2O

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C2=CC=CC=C2O
  • Karl Fischer Titration: This analytical technique determines the water content in a sample. SPH acts as a both a titrant (the solution with known concentration that reacts with the analyte) and an indicator (a substance that changes color at the endpoint of the titration). SPH offers several advantages in Karl Fischer titration:
    • Solid form: Unlike traditional titrants used in Karl Fischer titration, SPH is a solid, eliminating the need for handling and storing hygroscopic (water-absorbing) liquid solutions.
    • Sharp endpoint: SPH exhibits a clear color change at the endpoint of the titration, allowing for accurate determination of the water content.

Beyond Karl Fischer titration, researchers are exploring SPH's potential applications in other areas:

  • Metal complexation: Studies suggest SPH can form complexes with certain metal ions, which could be useful in separation or detection techniques. However, more research is needed to fully understand its potential in this field.

2-Hydroxybenzaldehyde phenylhydrazone, also known as salicylaldehyde phenylhydrazone, is an organic compound with the molecular formula C₁₃H₁₂N₂O and a molecular weight of 212.25 g/mol. It is characterized by a crystalline powder form, with a melting point of 144°C and a boiling point of 234°C. The compound is synthesized through the reaction between 2-hydroxybenzaldehyde and phenylhydrazine, resulting in a hydrazone linkage that is significant for its chemical properties and applications .

The primary reaction for synthesizing 2-hydroxybenzaldehyde phenylhydrazone involves the condensation of 2-hydroxybenzaldehyde with phenylhydrazine. This reaction can be summarized as follows:

2 Hydroxybenzaldehyde+Phenylhydrazine2 Hydroxybenzaldehyde phenylhydrazone+H2O\text{2 Hydroxybenzaldehyde}+\text{Phenylhydrazine}\rightarrow \text{2 Hydroxybenzaldehyde phenylhydrazone}+\text{H}_2\text{O}

This reaction is an example of a nucleophilic addition-elimination mechanism, where the amine group of phenylhydrazine attacks the carbonyl carbon of 2-hydroxybenzaldehyde, leading to the formation of the hydrazone bond.

Research indicates that 2-hydroxybenzaldehyde phenylhydrazone exhibits various biological activities, including potential anti-cancer properties. Studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting its utility in cancer therapeutics. Additionally, it has been noted for its antioxidant properties, which may contribute to its protective effects against oxidative stress .

The synthesis of 2-hydroxybenzaldehyde phenylhydrazone typically follows these steps:

  • Reagents Preparation: Prepare solutions of 2-hydroxybenzaldehyde and phenylhydrazine in an appropriate solvent (often ethanol or methanol).
  • Reaction Conditions: Mix the two solutions under reflux conditions to promote the condensation reaction.
  • Isolation: Upon completion of the reaction (monitored via thin-layer chromatography), cool the mixture and precipitate the product by adding water or a non-solvent.
  • Purification: Filter and wash the precipitate to obtain pure 2-hydroxybenzaldehyde phenylhydrazone, which can then be recrystallized for further purification.

2-Hydroxybenzaldehyde phenylhydrazone finds applications in various fields:

  • Analytical Chemistry: It is used as a reagent for detecting carbonyl compounds due to its ability to form stable hydrazones.
  • Pharmaceuticals: Its potential anti-cancer and antioxidant properties make it a candidate for drug development.
  • Biochemical Research: Utilized in studies involving enzyme inhibition and as a probe in proteomics .

Interaction studies involving 2-hydroxybenzaldehyde phenylhydrazone have revealed its ability to bind with various biological macromolecules, including proteins and nucleic acids. These interactions can influence cellular pathways and contribute to its biological activity. For instance, its interaction with specific enzymes has been studied to understand its mechanism of action in inducing apoptosis in cancer cells .

Several compounds share structural similarities with 2-hydroxybenzaldehyde phenylhydrazone, including:

  • Salicylaldehyde: A simpler aldehyde that lacks the hydrazone functionality but shares similar aromatic characteristics.
  • Phenylhydrazine: The amine component that reacts with aldehydes to form hydrazones.
  • 4-Hydroxybenzaldehyde phenylhydrazone: A related compound where the hydroxyl group is positioned differently on the benzene ring.

Comparison Table

Compound NameStructure TypeUnique Features
2-Hydroxybenzaldehyde PhenylhydrazoneHydrazoneExhibits anti-cancer properties
SalicylaldehydeAldehydeUsed primarily in organic synthesis
PhenylhydrazineHydrazineReacts with carbonyls but does not possess hydroxyl groups
4-Hydroxybenzaldehyde PhenylhydrazoneHydrazoneSimilar reactivity but different positioning of hydroxyl

The uniqueness of 2-hydroxybenzaldehyde phenylhydrazone lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

XLogP3

3.4

UNII

17CTW03UJP

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-16-2023

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